Ethyl 4-amino-2-hydroxybenzoate

CAS No.: 6059-17-2

Cat. No.: VC1964682

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6059-17-2 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | ethyl 4-amino-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2,10H2,1H3 |

| Standard InChI Key | BEZQTEBPMMEPNB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)N)O |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)O |

Introduction

Chemical Structure and Identification

Molecular Structure

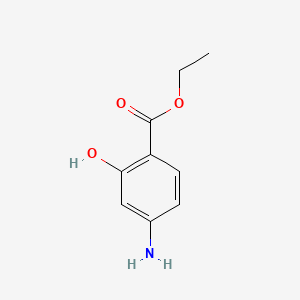

Ethyl 4-amino-2-hydroxybenzoate consists of a benzene ring substituted with three functional groups: an amino group (-NH₂) at the para position (C-4), a hydroxyl group (-OH) at the ortho position (C-2), and an ethyl ester group (-COOC₂H₅) attached to C-1. This arrangement of substituents creates a molecule with both hydrogen bond donor and acceptor capabilities. The presence of the hydroxyl group ortho to the carboxyl function allows for intramolecular hydrogen bonding, which influences the compound's physical properties and chemical reactivity .

Chemical Identifiers

The compound is uniquely identified through various chemical notation systems as detailed in the following table:

| Identifier | Value |

|---|---|

| CAS Number | 6059-17-2 |

| IUPAC Name | ethyl 4-amino-2-hydroxybenzoate |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| SMILES | CCOC(=O)c1ccc(N)cc1O |

| InChI | InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2,10H2,1H3 |

| InChIKey | BEZQTEBPMMEPNB-UHFFFAOYSA-N |

Table 1: Chemical identifiers of Ethyl 4-amino-2-hydroxybenzoate

Physical and Chemical Properties

Physical Properties

Ethyl 4-amino-2-hydroxybenzoate is typically a solid at room temperature. Its physical properties have been extensively characterized and are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 181.19 g/mol |

| Boiling Point | 339.2°C at 760 mmHg |

| Density | 1.253 g/cm³ |

| Flash Point | 158.9°C |

| Predicted Collision Cross Section [M+H]⁺ | 137.5 Ų |

Table 2: Physical properties of Ethyl 4-amino-2-hydroxybenzoate

Chemical Properties

The chemical behavior of ethyl 4-amino-2-hydroxybenzoate is dominated by the reactivity of its three functional groups. The amino group at the para position serves as a nucleophilic center, capable of participating in various reactions including amide formation, Schiff base formation, and other nucleophilic substitution reactions. This reactivity makes it valuable as a synthetic intermediate in organic chemistry .

The hydroxyl group at the ortho position is capable of both hydrogen bond donation and participation in electrophilic aromatic substitution reactions. The proximity of this hydroxyl group to the ester function can lead to intramolecular hydrogen bonding, affecting the compound's physical properties and chemical behavior .

The ethyl ester group provides a site for transesterification reactions and hydrolysis under basic or acidic conditions. It can be readily converted to other functional groups such as carboxylic acids, amides, or reduced to alcohols, making this compound versatile in synthetic applications .

Synthesis Methods

Esterification of 4-amino-2-hydroxybenzoic Acid

The most straightforward synthetic approach to ethyl 4-amino-2-hydroxybenzoate involves the direct esterification of 4-amino-2-hydroxybenzoic acid (p-aminosalicylic acid) with ethanol in the presence of an acid catalyst. This Fischer esterification process typically employs concentrated sulfuric acid as the catalyst, with the reaction conducted under reflux conditions to drive the equilibrium toward ester formation .

This reaction typically yields the target compound, which can be purified through recrystallization or other appropriate purification techniques .

Reduction of Corresponding Nitro Compounds

An alternative synthetic route involves the reduction of ethyl 4-nitro-2-hydroxybenzoate. In this approach, the nitro group is reduced to an amino group through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst or chemical reduction using agents such as tin(II) chloride. This method is particularly useful when the starting nitro compound is more readily available than the amino acid .

For example, methyl 4-amino-3-(benzyloxy)benzoate can be synthesized by reducing the corresponding nitro compound using tin(II) chloride in ethyl acetate/methanol (1.5:1) at 55°C overnight, followed by workup with sodium bicarbonate .

Crystal Structure and Material Properties

Crystal Growth Methods

Single crystals of ethyl 4-hydroxybenzoate, a closely related compound, have been grown using the modified vertical Bridgman technique. While specific data for ethyl 4-amino-2-hydroxybenzoate crystal growth is limited in the search results, similar approaches could be applied to this compound, potentially using different temperature profiles to optimize crystal quality .

The growth of organic single crystals like ethyl p-amino benzoate has been achieved through selective self-seeding from vertical Bridgman technique. This method could potentially be adapted for ethyl 4-amino-2-hydroxybenzoate to produce high-quality single crystals for structural and optical studies .

Structural Characterization

In crystallographic studies of related compounds, hydrogen atoms are typically identified in difference Fourier syntheses. For compounds like ethyl 4-amino-2-hydroxybenzoate, the NH and OH hydrogen atoms would likely be refined freely, while methyl, methylene, and aromatic CH groups would be idealized and refined using rigid groups .

Applications

Pharmaceutical Applications

Ethyl 4-amino-2-hydroxybenzoate is classified as an impurity type "Degradation Product" related to antimycobacterial drugs, suggesting its relevance in pharmaceutical quality control and drug development . The compound's structural similarity to p-aminosalicylic acid, a known antimycobacterial agent, indicates potential applications in the development of treatments for mycobacterial infections, including tuberculosis.

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, particularly for the creation of more complex molecules with biological activity. The amino group provides a versatile handle for further functionalization, making it useful in the synthesis of various derivatives .

For example, ethyl 4-amino-2-hydroxybenzoate can be used as a starting material for the synthesis of Schiff bases and imides. It can be converted to 4-aminobenzohydrazide through reaction with hydrazine hydrate, which can then be further transformed into 5-(4-aminophenyl)-1,3,4-oxadiazole derivatives with potential antimicrobial activity .

Analytical Standard

Related Compounds

Structural Analogues

Several structural analogues of ethyl 4-amino-2-hydroxybenzoate exist with varying substitution patterns:

-

Ethyl 4-amino-2-chlorobenzoate (CAS: 16017-69-9): Contains a chlorine atom instead of a hydroxyl group at the 2-position.

-

Ethyl 4-hydroxybenzoate (ethylparaben): Lacks the amino group at the 4-position and is commonly used as an antifungal preservative with E number E214 .

-

2-(Dimethylamino)ethyl 4-amino-2-hydroxybenzoate: A derivative with a 2-(dimethylamino)ethyl ester group instead of an ethyl ester group .

-

Ethyl 4-[acetyl(chloro)amino]-2-hydroxybenzoate: Contains an acetylchloroamino group instead of a simple amino group at the 4-position .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume